Cadmium laurate

Description

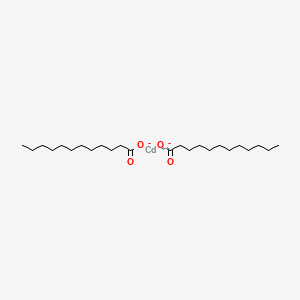

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2605-44-9 |

|---|---|

Molecular Formula |

C24H46CdO4 |

Molecular Weight |

511.0 g/mol |

IUPAC Name |

cadmium(2+);dodecanoate |

InChI |

InChI=1S/2C12H24O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

ITQVEYJXZXMBTR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cadmium Laurate

Precipitation Techniques for Cadmium Laurate and Analogous Cadmium Carboxylates

Precipitation reactions represent the most common and straightforward approach for the synthesis of this compound and other similar long-chain cadmium carboxylates. These methods are based on the low solubility of this compound in aqueous solutions, leading to its formation as a solid precipitate.

Double Decomposition Reactions for Cadmium Salt Formation

The primary method for synthesizing this compound is through a double decomposition (or metathesis) reaction. This technique involves the exchange of ions between two soluble salts in a solution, resulting in the formation of an insoluble product.

In a typical synthesis, a soluble cadmium salt, such as cadmium chloride (CdCl₂) or cadmium nitrate (B79036) (Cd(NO₃)₂), is dissolved in an aqueous solution. A separate solution of a soluble laurate salt, commonly sodium laurate (NaC₁₂H₂₃O₂) or potassium laurate (KC₁₂H₂₃O₂), is also prepared. Upon mixing these two solutions, a precipitation reaction occurs as the cadmium and laurate ions combine to form insoluble this compound (Cd(C₁₂H₂₃O₂)₂), which can then be isolated by filtration. nih.gov The other product of the reaction, for instance, sodium chloride (NaCl) when using cadmium chloride and sodium laurate, remains dissolved in the solvent.

The general chemical equation for this reaction is:

Cd²⁺(aq) + 2 C₁₂H₂₃O₂⁻(aq) → Cd(C₁₂H₂₃O₂)₂(s)

This method is widely applicable for the preparation of various cadmium alkanoate salts, such as cadmium stearate (B1226849), by substituting the corresponding sodium alkanoate. nih.gov

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for controlling the purity, yield, and morphology of the precipitated this compound. Key parameters that can be adjusted include:

Concentration of Reactants: The initial concentrations of the cadmium and laurate salt solutions can influence the particle size and morphology of the precipitate. Higher concentrations may lead to rapid precipitation and the formation of smaller, potentially amorphous particles, while lower concentrations can favor the growth of larger, more crystalline particles.

Temperature: Temperature affects the solubility of the reactants and the final product, as well as the kinetics of the reaction. Precise temperature control can be used to influence the rate of precipitation and the crystalline nature of the this compound.

pH of the Solution: The pH of the reaction medium can impact the hydrolysis of the cadmium ions and the protonation state of the lauric acid. Maintaining an appropriate pH is necessary to ensure the complete precipitation of this compound.

Stirring Rate: The rate of stirring during the mixing of the reactants affects the homogeneity of the solution and can influence the particle size distribution of the resulting precipitate.

Systematic studies on the synthesis of related cadmium carboxylate coordination polymers have shown that factors like the molar ratio of the reactants and the choice of solvent can significantly influence the final structure and properties of the product.

Investigation of Alternative Synthesis Routes for Enhanced Purity and Morphology Control

While precipitation is a common method, alternative synthetic strategies are being explored to achieve greater control over the purity, crystallinity, and morphology of this compound and related materials, particularly for applications in advanced materials.

Solvothermal and Hydrothermal Synthesis Approaches for Metal-Organic Frameworks

Solvothermal and hydrothermal synthesis are powerful techniques for producing highly crystalline materials, including metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net In these methods, the reaction is carried out in a sealed vessel (an autoclave) at elevated temperatures and pressures, using either an organic solvent (solvothermal) or water (hydrothermal).

These approaches offer several advantages for the synthesis of cadmium-based materials:

Enhanced Crystallinity: The elevated temperatures and pressures facilitate the growth of well-defined crystals with high purity.

Morphology Control: By carefully selecting the solvent, temperature, reaction time, and the presence of modulating agents, it is possible to control the size, shape, and dimensionality of the resulting crystals.

Access to Novel Structures: Solvothermal and hydrothermal conditions can lead to the formation of unique crystal structures and coordination polymers that are not accessible through conventional precipitation methods.

While specific reports on the solvothermal or hydrothermal synthesis of simple this compound are scarce, the principles have been extensively applied to create complex cadmium-carboxylate frameworks. researchgate.net For instance, a cadmium(II)-organic coordination polymer has been synthesized using a solvothermal method, demonstrating the feasibility of this approach for cadmium carboxylate systems. researchgate.net

Green Chemistry Principles in this compound Synthesis Protocols

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this involves considering the use of less hazardous solvents, renewable starting materials, and energy-efficient processes.

One area of green chemistry that has been explored for the synthesis of cadmium-containing nanomaterials is the use of plant extracts as reducing and capping agents. researchgate.netumsida.ac.id For example, the green synthesis of cadmium nanoparticles has been reported using Laurus nobilis leaf extract. researchgate.net While this approach yields cadmium nanoparticles rather than this compound, the underlying principle of using biocompatible and renewable resources could potentially be adapted for the synthesis of this compound. For instance, lauric acid itself is a naturally occurring fatty acid, which aligns with the use of renewable feedstocks.

Further research could explore the use of water as a solvent at ambient temperature and the selection of non-toxic precursors to develop a more environmentally friendly synthesis protocol for this compound. The use of fatty acid esters, such as methyl laurate, has also been identified as a potentially greener solvent choice in some applications. rsc.org

This compound as a Precursor in Advanced Materials Fabrication

One of the most significant applications of this compound is its role as a precursor in the synthesis of advanced semiconductor nanomaterials, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots. nih.govcore.ac.uknih.gov In these syntheses, this compound serves as a stable and soluble source of cadmium ions in a high-boiling point organic solvent.

The synthesis of CdSe quantum dots, for example, often involves the high-temperature reaction of a cadmium precursor, like this compound or cadmium oleate, with a selenium precursor in a coordinating solvent. nih.govfhsu.edu The long alkyl chains of the laurate ligands help to stabilize the resulting nanoparticles, preventing their aggregation and controlling their growth. The decomposition of the cadmium carboxylate at high temperatures is a critical step in the formation of the reactive cadmium species necessary for nanoparticle nucleation and growth. nih.gov

The concentration and reactivity of the this compound precursor can influence the size, shape, and optical properties of the resulting quantum dots. nih.gov By carefully controlling the reaction parameters, such as temperature, precursor concentration, and reaction time, it is possible to tune the properties of the final nanomaterials for specific applications in areas like bioimaging, sensors, and optoelectronics. bohrium.comnih.gov

Below is an interactive data table summarizing the synthetic methodologies and applications of this compound and related cadmium carboxylates.

| Synthetic Method | Key Features | Typical Precursors | Primary Application of Product |

| Precipitation (Double Decomposition) | Simple, rapid, room temperature | Cadmium chloride, Sodium laurate | Bulk synthesis of this compound |

| Solvothermal/Hydrothermal | High crystallinity, morphology control | Cadmium salts, Carboxylic acid linkers | Synthesis of Metal-Organic Frameworks |

| Green Synthesis Approaches | Use of renewable resources, milder conditions | Cadmium salts, Plant extracts | Environmentally benign nanoparticle synthesis |

| High-Temperature Decomposition | Precursor for nanomaterials | This compound, Cadmium oleate | Synthesis of CdS and CdSe quantum dots |

Precursor Chemistry for Cadmium Chalcogenide Quantum Dot Synthesis

This compound is a key cadmium source in the popular "hot-injection" method for synthesizing cadmium chalcogenide (CdS, CdSe, CdTe) quantum dots. The synthesis of the this compound precursor itself is a crucial first step.

Synthesis of this compound Precursor:

A common method for the in situ preparation of this compound involves the reaction of cadmium oxide (CdO) with lauric acid in a high-boiling point solvent, such as 1-octadecene. The reaction is typically carried out under an inert atmosphere at elevated temperatures. For instance, heating a mixture of cadmium oxide and lauric acid in octadecene to 250°C for a specified period results in the formation of a clear this compound solution. patsnap.com The stoichiometry of this reaction is crucial for ensuring the complete conversion of the cadmium oxide.

Reaction Mechanism in Quantum Dot Formation:

Once the this compound precursor is formed, a solution containing the chalcogen source, such as trioctylphosphine (B1581425) selenide (TOPSe) or trioctylphosphine sulfide (TOPS), is rapidly injected into the hot solution. This triggers the nucleation and subsequent growth of the quantum dots.

While the precise reaction mechanism is complex and can be influenced by various factors, a general pathway has been proposed. It is believed that at the high temperatures required for quantum dot synthesis, the cadmium carboxylate (in this case, this compound) can thermally decompose to form highly reactive cadmium oxide (CdO) intermediates or clusters. rsc.org These intermediates then undergo a metathesis reaction with the chalcogenide precursor (e.g., TOPSe) to form the cadmium chalcogenide monomer, which then polymerizes to form the nanocrystals. rsc.org

The laurate anion plays a significant role in this process. Its long hydrocarbon tail provides solubility in the nonpolar solvent and also acts as a capping agent, adsorbing to the surface of the growing quantum dots. This dynamic capping layer controls the growth rate and prevents aggregation of the nanoparticles, which is essential for achieving a narrow size distribution and, consequently, uniform optical properties.

The choice of the carboxylic acid ligand can influence the reactivity of the cadmium precursor and the final properties of the quantum dots. While detailed comparative studies focusing specifically on this compound are limited, it is understood that the length and branching of the alkyl chain of the carboxylate can affect precursor decomposition rates and the stability of the resulting nanocrystals.

Role in the Formation of Metal-Organic Precursors for Nanostructures

Beyond its well-established role in quantum dot synthesis, this compound also functions as a metal-organic precursor for other nanostructures. This often involves its thermal decomposition or its use as a reactant in the formation of more complex metal-organic frameworks (MOFs) or related structures that can then be transformed into the desired nanomaterial.

The thermal decomposition of this compound in the absence of a chalcogen source can be utilized to synthesize cadmium oxide (CdO) nanoparticles. orientjchem.org The laurate ligands act as a fuel and a template during the decomposition process, influencing the size and morphology of the resulting oxide nanoparticles.

While long-chain fatty acids like lauric acid are not typically the primary bridging ligands in the synthesis of highly porous, crystalline metal-organic frameworks (MOFs), they can play a role in modulating the structure and properties of cadmium-based coordination polymers. In some instances, fatty acids can act as capping agents or co-ligands, influencing the dimensionality and morphology of the resulting metal-organic structures. These structures can then serve as precursors or templates for the synthesis of other nanomaterials. For example, a cadmium-based coordination polymer could be synthesized and then thermally converted to cadmium oxide or cadmium sulfide nanostructures, with the original morphology of the precursor being retained to some extent.

Furthermore, the principles of using metal carboxylates as precursors extend to the formation of other nanostructures like nanorods and nanowires. By carefully controlling the reaction conditions, such as temperature, precursor concentration, and the types of coordinating solvents and ligands present, the growth of the nanocrystals can be directed anisotropically. The laurate ligand, with its linear alkyl chain, can preferentially bind to certain crystallographic faces of the growing nanocrystal, promoting growth along a specific axis to form one-dimensional nanostructures.

Structural Elucidation and Spectroscopic Characterization of Cadmium Laurate Complexes

X-ray Diffraction Analysis of Cadmium Carboxylate Crystal Structures

X-ray diffraction (XRD) stands as a cornerstone technique for the determination of the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a sample, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding the molecular structure of a compound. For cadmium laurate, obtaining a suitable single crystal would allow for the precise determination of the coordination environment around the cadmium ion, the conformation of the laurate alkyl chains, and the way these molecules pack in the crystal lattice.

In the absence of a specific single crystal structure for this compound in the publicly available literature, the expected structural motifs can be inferred from the known chemistry of cadmium carboxylates. Cadmium(II) is a versatile metal ion that can adopt various coordination numbers and geometries, often leading to the formation of coordination polymers. The carboxylate group of the laurate ligand can coordinate to the cadmium center in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. The latter is very common and often results in the formation of one-, two-, or three-dimensional polymeric structures.

Table 1: Hypothetical Crystallographic Data for a Monoclinic this compound Polymorph

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 25.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 2150 |

Note: This table is illustrative and based on typical values for metal carboxylates, as specific data for this compound is not available.

Advanced Spectroscopic Investigations for Molecular Structure and Bonding

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational and electronic energy levels of the molecule, offering insights into functional groups, bonding, and the local environment of specific atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most informative region is that of the carboxylate group vibrations. The free lauric acid shows a characteristic C=O stretching vibration around 1700 cm⁻¹. Upon coordination to cadmium, this band is replaced by two new bands corresponding to the asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The positions of these bands, and particularly the difference between them (Δν = νₐ - νₛ), can provide information about the coordination mode of the carboxylate ligand.

Table 2: Characteristic Infrared Absorption Frequencies for Lauric Acid and this compound

| Vibration Mode | Lauric Acid (cm⁻¹) | This compound (cm⁻¹) |

|---|---|---|

| C-H stretching | 2910, 2850 | 2910, 2850 |

| C=O stretching | 1690 | - |

| Asymmetric COO⁻ stretching (νₐ) | - | 1540 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would primarily provide information about the laurate ligand, while ¹¹³Cd NMR would offer direct insight into the cadmium's coordination environment.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound in a suitable deuterated solvent would show signals corresponding to the different protons along the alkyl chain of the laurate ligand. Similarly, the ¹³C NMR spectrum would display resonances for each unique carbon atom. The chemical shifts of the nuclei close to the carboxylate group would be most affected by coordination to the cadmium center.

¹¹³Cd NMR: Cadmium has two NMR-active isotopes, ¹¹¹Cd and ¹¹³Cd, both with a spin of 1/2. ¹¹³Cd is generally preferred due to its slightly higher sensitivity. The chemical shift of ¹¹³Cd is highly sensitive to its coordination environment, including the nature of the donor atoms, the coordination number, and the geometry. For cadmium-carboxylate complexes in solution, rapid exchange between different coordinated and free species often leads to a single, averaged resonance. The observed chemical shift would be a weighted average of the shifts of the various species in equilibrium. Studies on various cadmium carboxylate complexes have shown that the ¹¹³Cd chemical shifts typically fall within a specific range, and the degree of shielding is influenced by the basicity of the carboxylate. rsc.org

X-ray Absorption Spectroscopy (XAS) for Cadmium Coordination Environment Determination

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure around a specific absorbing atom. It is particularly useful for studying non-crystalline or poorly crystalline materials. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. For this compound, the Cd L₃-edge or K-edge XANES spectrum would be sensitive to the symmetry of the coordination environment around the cadmium ion.

EXAFS: The EXAFS region, which extends to higher energies beyond the edge, contains information about the number, type, and distance of the neighboring atoms. Analysis of the EXAFS oscillations can provide quantitative information on the Cd-O bond distances and the coordination number of the cadmium center. This technique would be invaluable for determining the local structure around cadmium in this compound, especially in cases where single crystals for XRD are not available.

Microscopic and Spectroscopic Studies of Self-Assembly and Supramolecular Architectures

The investigation into the self-assembly and supramolecular architectures of this compound complexes heavily relies on advanced microscopic and spectroscopic techniques. These methods provide critical insights into the morphological characteristics and surface topographies of the resulting structures, which are essential for understanding their formation and potential applications. While direct and extensive research specifically on this compound is limited in publicly accessible literature, the principles of characterization can be understood through the analysis of similar long-chain cadmium carboxylates, such as cadmium stearate (B1226849) and cadmium arachidate. These related compounds offer a valuable comparative framework for discussing the expected methodologies and potential findings for this compound.

Electron Microscopy (TEM, SEM) for Morphological Characterization

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology of self-assembled nanostructures and supramolecular assemblies. These techniques offer high-resolution imaging that can reveal details about the size, shape, and organization of this compound complexes at the nanoscale.

Transmission Electron Microscopy (TEM) TEM provides detailed information about the internal structure of materials. In the context of this compound, TEM analysis would be instrumental in characterizing the morphology of nanoparticles or other nanostructures formed through self-assembly. For instance, studies on cadmium stearate, a closely related cadmium carboxylate, have utilized TEM to reveal the formation of various morphologies, including nanorods and spherical nanoparticles. The specific morphology is often dependent on the synthesis conditions, such as the choice of solvent and the presence of capping agents. It is anticipated that this compound would exhibit similar behavior, forming distinct nanostructures under controlled synthetic protocols.

| Microscopy Technique | Information Obtained | Expected Morphologies for this compound (by analogy) |

| TEM | Internal structure, size, and shape of nanostructures. | Nanoparticles (spherical, rod-shaped), nanocrystals. |

| SEM | Surface topography, overall morphology, and aggregation. | Crystalline powders, fibrous networks, hierarchical structures. |

Atomic Force Microscopy (AFM) for Surface Topography and Film Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface. It is particularly well-suited for characterizing the surface topography and morphology of thin films and self-assembled monolayers, which are common supramolecular structures formed by long-chain carboxylates like this compound.

Furthermore, AFM can be operated in different modes to probe not only the topography but also the mechanical and adhesive properties of the surface at the nanoscale. This information is critical for understanding the stability and integrity of this compound films and their potential use in various applications.

| AFM Analysis | Key Findings for Cadmium Carboxylate Films | Relevance to this compound |

| Topographical Imaging | Visualization of molecular packing, domain structures, and surface defects in Langmuir-Blodgett films. cambridge.org | Elucidation of the 2D and 3D organization of self-assembled this compound monolayers and multilayers. |

| Film Thickness Measurement | Precise determination of the height of monolayers and multilayers. | Confirmation of the layered structure and determination of the orientation of the laurate molecules. |

| Surface Roughness Analysis | Quantification of the smoothness and uniformity of the film surface. | Assessment of the quality and homogeneity of this compound films prepared by various deposition techniques. |

Theoretical and Computational Chemistry of Cadmium Laurate Systems

Quantum Chemical Calculations of Cadmium-Ligand Interactions

Quantum chemical calculations are fundamental to understanding the nature of the interaction between the cadmium cation and the laurate ligands. These methods, rooted in quantum mechanics, can predict molecular properties with high accuracy.

Density Functional Theory (DFT) Applications for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of cadmium laurate, DFT calculations can elucidate the nature of the bonding between the cadmium ion and the carboxylate groups of the laurate ligands. These calculations can determine bond lengths, bond angles, and the distribution of electron density within the molecule.

For instance, DFT studies on related cadmium carboxylate systems and cadmium sulfide (B99878) nanoplatelets passivated with carboxylate ligands have shown that the interaction is not purely ionic but has a degree of covalent character. nih.gov The calculations can reveal the molecular orbitals involved in the Cd-O bond, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the reactivity and electronic properties of the compound. researchgate.net The calculated partial charges on the cadmium and oxygen atoms provide a quantitative measure of the ionic versus covalent nature of the bonds. researchgate.net

A hypothetical DFT calculation on a this compound molecule would likely show that the electron density is significantly polarized towards the oxygen atoms of the carboxylate group, consistent with the difference in electronegativity between cadmium and oxygen. The geometry around the cadmium ion, whether it is tetrahedral, octahedral, or another coordination, can be optimized to find the lowest energy (most stable) configuration.

Ab Initio Methods in Predicting Molecular Geometry and Spectroscopic Parameters

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular geometry and spectroscopic properties.

For this compound, ab initio calculations can predict the precise three-dimensional arrangement of the atoms. This includes the conformation of the long alkyl chains of the laurate ligands and the coordination geometry around the cadmium center. The prediction of crystal structures of metal-organic frameworks (MOFs), which share similarities with metal soaps like this compound, has been successfully demonstrated using ab initio methods. nih.govamazonaws.comresearchgate.net These methods can also be used to calculate vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra to validate the computed structure. Furthermore, predictions of electronic transition energies can aid in the interpretation of UV-Vis absorption spectra. nih.gov

Computational Studies of Cadmium Isotope Fractionation and Chemical Shifts

Computational chemistry is also instrumental in understanding the behavior of cadmium isotopes and their nuclear magnetic resonance (NMR) properties.

Cadmium Isotope Fractionation: Theoretical calculations, often using DFT, can predict the equilibrium fractionation of cadmium isotopes between different chemical species. jst.go.jpresearchgate.net These studies have shown that heavier cadmium isotopes tend to be enriched in species with stronger bonds. For example, a trend of heavier Cd isotope enrichment has been predicted in the order: Cd hydroxides > Cd nitrates > Cd hydrates > Cd chlorides > Cd hydrosulfide. researchgate.nettandfonline.com The primary factor influencing this fractionation is the vibrational energy of the molecule, which is dependent on the mass of the isotopes. While specific studies on this compound are not prevalent, the principles derived from studies on other cadmium complexes would apply. Lighter isotopes are generally favored in the solid phase during adsorption processes. tandfonline.comwhiterose.ac.uk

113Cd Chemical Shifts: The chemical shift of 113Cd is a sensitive probe of the local chemical environment around the cadmium nucleus. Quantum chemical calculations can predict these chemical shifts with considerable accuracy. nih.govresearchgate.netresearchgate.net DFT methods have been shown to be particularly effective in this regard, often outperforming Hartree-Fock calculations. researchgate.net The calculated chemical shift is highly dependent on the coordination number, the type of ligands, and the bond lengths between cadmium and the coordinating atoms. nih.govrsc.org For this compound, such calculations would predict a specific chemical shift based on the coordination of the cadmium ion by the carboxylate oxygen atoms. Studies on other cadmium-carboxylate complexes have shown that the chemical shifts are influenced by the basicity of the carboxylate. rsc.org

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. MD simulations provide a detailed, atomistic view of the dynamic processes that govern the behavior of this compound in solution and at interfaces.

Simulation of Interfacial Phenomena and Surfactant Adsorption

This compound, as a metal soap, has amphiphilic properties, meaning it has both a hydrophilic (the cadmium carboxylate head) and a hydrophobic (the laurate tail) part. This structure dictates its behavior at interfaces, such as an oil-water or air-water interface. MD simulations can model the adsorption of this compound molecules at these interfaces, providing insights into the structure and properties of the resulting monolayer. mdpi.comacs.orgmdpi.comuq.edu.aucore.ac.uk

Simulations of similar surfactants, like sodium laurate, have shown how the surfactant molecules arrange themselves at the interface, with the hydrophilic headgroups oriented towards the aqueous phase and the hydrophobic tails extending into the non-polar phase. acs.orgacs.org These simulations can calculate properties such as the surface tension and the orientation of the surfactant molecules. acs.org For this compound, MD simulations could reveal how the divalent cadmium ion influences the packing and ordering of the surfactant molecules at the interface compared to monovalent counterions.

Predictive Modeling of Aggregation and Colloidal Stability

In solution, surfactant molecules like this compound can self-assemble into aggregates, such as micelles, above a certain concentration known as the critical micelle concentration (CMC). MD simulations are well-suited to study the process of micellization and the structure of the resulting aggregates. acs.orgrsc.orgaip.org These simulations can provide information on the size and shape of the micelles, the distribution of the cadmium and laurate ions within the micelle, and the dynamics of surfactant exchange between the micelle and the bulk solution.

The colloidal stability of this compound dispersions is crucial for many of its applications. MD simulations can be used to investigate the interactions between this compound particles or aggregates, which determine the stability of the colloid against aggregation and precipitation. rsc.orgresearchgate.netchemrxiv.orgucl.ac.uknih.gov The simulations can model the effects of factors such as solvent properties, temperature, and the presence of other solutes on the colloidal stability. By calculating the potential of mean force between two this compound aggregates, one can predict their tendency to agglomerate. Computational models have also been developed to understand the formation and growth of metal soap crystals, which can be detrimental in applications such as oil paints. researchgate.netresearchgate.netmdpi.com

Functional Roles and Performance in Advanced Materials Science

Mechanistic Studies of Polymer Stabilization by Cadmium Laurate

This compound has historically been a highly effective heat stabilizer for polymers, most notably for polyvinyl chloride (PVC). seepvcforum.comstabilisers.eu Its performance is rooted in its ability to mitigate the degradation pathways that are activated by thermal and photolytic stress.

The thermal degradation of PVC proceeds primarily through a dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer backbone. goldstab.comnih.gov This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to the formation of conjugated polyene sequences that cause discoloration and a severe deterioration of mechanical properties. goldstab.compvcchemical.com

This compound functions as a primary stabilizer by intervening in this degradation cascade through several key mechanisms:

HCl Scavenging: As a metal soap, this compound can effectively neutralize the hydrogen chloride gas as it is evolved, preventing its catalytic action. goldstab.compvcchemical.com

Substitution of Labile Chlorine Atoms: The principal stabilization mechanism involves the substitution of unstable chlorine atoms in the PVC structure, particularly allylic chlorine atoms, with the more stable laurate groups. pvcchemical.comacs.org This chemical modification "mends" the polymer chain at its weak points, inhibiting the initiation of the "zipper-like" dehydrochlorination reaction. pvcchemical.comacs.org

Cadmium-based stabilizers like this compound were rarely used alone; they were almost invariably combined with barium carboxylates to create synergistic barium-cadmium stabilizer systems. seepvcforum.comstabilisers.eu This synergy is crucial because the reaction of this compound with HCl or labile chlorines produces cadmium chloride (CdCl₂). acs.org Cadmium chloride is a strong Lewis acid and can vigorously catalyze PVC degradation. acs.org In a synergistic system, the barium salt reacts with the cadmium chloride to regenerate the more effective cadmium stabilizer, thereby postponing the detrimental catalytic effect of CdCl₂ accumulation. acs.org

The following table summarizes the relative effectiveness of different metal salts in stabilizing PVC, highlighting the high initial efficacy of cadmium-based systems.

| Metal Salt Type | Relative Stabilization Effectiveness | Notes |

| Dibutyltin Mercaptide | Very High | One of the fastest and most effective stabilizers. acs.org |

| Cadmium Salts | High | More effective than lead and barium salts for initial stabilization. acs.org |

| Zinc Salts | High (Short-Term) | Highly effective initially, but the resulting zinc chloride causes severe degradation. acs.org |

| Lead Salts | Moderate | Less effective than cadmium salts. acs.org |

| Barium Salts | Low to Moderate | Less effective than lead salts when used alone but crucial for synergism with cadmium. acs.org |

These barium-cadmium systems were known to impart excellent heat stability and outstanding weatherability to PVC products, making them suitable for outdoor applications like window profiles and roofing membranes. seepvcforum.comstabilisers.eugzbaisha.com

The interaction of this compound with the polymer matrix extends beyond its chemical stabilization role. The choice of the carboxylate ligand (the "laurate" portion) influences the physical properties and processability of the PVC compound.

Metal soaps derived from lauric acid are noted to have better compatibility with PVC compared to those derived from stearic acid. pvcchemical.comwsdchemical.com This improved compatibility enhances the dispersion of the stabilizer within the polymer matrix, which is crucial for uniform and effective stabilization. nih.gov Proper dispersion prevents localized degradation and ensures consistent material performance.

The incorporation of this compound, typically as part of a Ba/Cd system, has a significant positive influence on the final material characteristics of PVC products:

Enhanced Thermal Stability: The primary function is to improve the material's resistance to heat during high-temperature processing (e.g., extrusion) and in its final application. goldstab.comgzbaisha.com

Improved Light Stability: These stabilizers provide protection against UV radiation, preventing discoloration and material breakdown in products exposed to sunlight. stabilisers.eugzbaisha.com

Excellent Weatherability: The combination of heat and light stabilization results in superior performance in outdoor conditions. seepvcforum.comstabilisers.eu

Good Initial Color: The use of zinc in conjunction with barium and cadmium stabilizers helps in maintaining good initial coloration and preventing discoloration during processing. gzbaisha.com

The table below outlines the impact of Ba/Cd stabilizers on key PVC performance metrics.

| Performance Characteristic | Influence of Barium-Cadmium Laurate System |

| Heat Stability | Excellent seepvcforum.comstabilisers.eu |

| UV Resistance | Excellent stabilisers.eugzbaisha.com |

| Weatherability | Outstanding seepvcforum.comstabilisers.eu |

| Initial Color Hold | Good gzbaisha.com |

| Compatibility with PVC | Good (Laurate is superior to Stearate) pvcchemical.comwsdchemical.com |

This compound as a Precursor for Nanostructured Materials Development

Beyond its role in polymer stabilization, this compound serves as a key chemical precursor in the bottom-up synthesis of advanced semiconductor nanomaterials. Its carboxylate structure makes it a safer and more manageable source of cadmium ions compared to highly toxic and pyrophoric organometallic precursors like dimethylcadmium. nih.gov

This compound is a widely used cadmium precursor for the colloidal synthesis of metal chalcogenide quantum dots (QDs), such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe). nih.govtuni.fi These materials are of immense interest due to their size-tunable optical and electronic properties, which arise from quantum confinement effects. espublisher.comchalcogen.ro

The most common synthesis technique is the hot-injection method. espublisher.com In a typical synthesis of CdSe QDs, a cadmium precursor like this compound is dissolved in a high-boiling point solvent with coordinating ligands (surfactants). uconn.edu This mixture is heated to a high temperature, at which point a selenium precursor (e.g., selenium dissolved in trioctylphosphine) is swiftly injected. chalcogen.rouconn.edu This injection causes a burst of nucleation, followed by controlled particle growth. nih.gov The size of the resulting quantum dots, and thus their photoluminescent properties, can be precisely controlled by manipulating reaction parameters such as temperature, time, and precursor concentration. uconn.edumdpi.com

Recent mechanistic studies suggest that under typical high-temperature synthesis conditions, cadmium carboxylates like this compound can decompose to form highly reactive alkyl cadmium species in situ. nih.gov These reactive intermediates then proceed to react with the chalcogen source to form the CdS or CdSe monomers that lead to nanoparticle growth. nih.gov

The table below shows representative parameters in the synthesis of cadmium chalcogenide QDs where a cadmium carboxylate could be used as the precursor.

| Quantum Dot | Typical Cadmium Precursor | Typical Chalcogen Precursor | Typical Method | Key Control Parameters |

| CdSe | Cadmium Oxide, Cadmium Carboxylates | Selenium, Trioctylphosphine (B1581425) Selenide (TOPSe) | Hot-Injection, Pyrolysis chalcogen.rouconn.edu | Temperature, Time, Ligand Concentration mdpi.com |

| CdS | Cadmium Oxide, Cadmium Chloride, Cadmium Carboxylates | Thiourea, Sulfur | Co-precipitation, Sol-Gel chalcogen.roiaea.org | pH, Temperature, Surfactant Concentration chalcogen.ro |

The quantum dots synthesized using this compound as a precursor can be incorporated into organic polymer matrices to create hybrid organic-inorganic nanocomposites. researchgate.netrsc.org These materials combine the desirable properties of both components: the processability, flexibility, and low cost of polymers with the unique, size-dependent optical properties of the inorganic semiconductor nanoparticles. mdpi.comrsc.org

The primary advantage of these nanocomposites is the ability to create materials with precisely tuned optical characteristics. sci-hub.se Because the absorption and emission wavelengths of quantum dots are a direct function of their size, the color of the resulting composite can be controlled by selecting QDs of a specific dimension. uconn.edu For example, smaller CdSe QDs emit in the blue-green region of the spectrum, while larger ones emit in the orange-red region. espublisher.com

Fabrication methods often involve dispersing the synthesized and surface-passivated QDs into a polymer solution, followed by casting or other processing techniques to form the final composite material. iaea.orgdntb.gov.ua Achieving a uniform dispersion of the nanoparticles within the polymer matrix is critical to prevent aggregation, which can quench luminescence and degrade the optical quality of the material. nih.gov These hybrid materials are being explored for a wide range of applications, including light-emitting diodes (LEDs), solar cells, sensors, and functional coatings. rsc.orgmdpi.com

Interfacial Chemistry and Colloidal Stability Studies of this compound Dispersions

The interfacial chemistry and colloidal stability of this compound are critical in both its application as a PVC stabilizer and its use as a nanoparticle precursor. In PVC plastisols, which are dispersions of PVC resin particles in a liquid plasticizer, the stabilizer must be well-dispersed to be effective.

In the context of quantum dot synthesis, the entire process relies on controlling the colloidal stability of the growing nanoparticles. espublisher.com While this compound serves as the initial cadmium source, other molecules present in the reaction mixture, known as capping agents or ligands (such as oleic acid or trioctylphosphine oxide), dynamically bind to the surface of the newly formed quantum dots. nih.govchalcogen.ro

These ligands play a crucial role:

Controlling Growth: They mediate the growth rate of the nanocrystals, influencing their final size and shape.

Providing Colloidal Stability: The long hydrocarbon chains of the ligands extend into the nonpolar solvent, creating a steric barrier that prevents the nanoparticles from aggregating and precipitating out of the solution. chalcogen.ro

Surface Passivation: They passivate the surface of the quantum dots by coordinating to surface cadmium atoms, which eliminates electronic trap states. This passivation is essential for achieving high photoluminescence quantum yields. manchester.ac.uk

The laurate anion itself, being a long-chain carboxylate, possesses surfactant-like properties and can play a role in the initial stages of nucleation and growth before being displaced by other specifically added ligands. The study of these dynamic surface interactions is fundamental to achieving reproducible and controlled synthesis of high-quality nanomaterials. nih.gov

Analytical Methodologies for Cadmium Laurate Characterization and Detection

Spectroscopic and Chromatographic Techniques for Quantitative Analysis and Speciation

Spectroscopic and chromatographic methods are fundamental to the quantitative analysis of cadmium laurate, enabling both the determination of total cadmium content and the speciation of the compound.

Atomic Absorption Spectrometry (AAS) and its Variants for Cadmium Quantification

Atomic Absorption Spectrometry (AAS) is a widely employed technique for determining the concentration of cadmium in various samples. nih.govhpa.gov.tw The method is based on the principle that atoms absorb light at specific wavelengths. For cadmium analysis, samples are typically atomized in a flame or a graphite (B72142) furnace, and the absorption of a cadmium-specific light source is measured. sciencebiology.org

Flame Atomic Absorption Spectrometry (FAAS) is a common variant, though it can be susceptible to interferences from the sample matrix. who.int For instance, high concentrations of sodium chloride can produce a signal that mimics that of cadmium, necessitating background correction techniques. who.int

Graphite Furnace Atomic Absorption Spectrometry (GFAAS or ETAAS) offers significantly lower detection limits than FAAS, making it suitable for trace analysis. who.intcdc.gov This technique involves electrothermal atomization within a graphite tube, which confines the atomic vapor for a longer duration, thereby enhancing sensitivity. who.int GFAAS has been successfully used for the determination of cadmium in a variety of matrices, including biological tissues and environmental samples. cdc.govuzh.ch Programmed dry ashing in the presence of magnesium nitrate (B79036) followed by GFAAS analysis has shown high recovery rates for cadmium in food samples. rsc.org

Table 1: Comparison of AAS Variants for Cadmium Analysis

| Feature | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS/ETAAS) |

|---|---|---|

| Atomization Method | Flame | Electrothermal (Graphite Tube) |

| Sensitivity | Lower | Higher |

| Detection Limits | µg/L to mg/L range | ng/L to µg/L range |

| Interferences | Spectral and chemical interferences are common. | Matrix interferences can be significant; background correction is crucial. who.int |

| Sample Throughput | High | Low |

| Typical Applications | Analysis of samples with moderate to high cadmium concentrations. | Trace and ultra-trace analysis of cadmium in complex matrices. cdc.govuzh.ch |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Trace Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and highly sensitive technique for elemental analysis, capable of detecting cadmium at trace and ultra-trace levels. nih.govmdpi.com In ICP-MS, a sample is introduced into an argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov

ICP-MS offers several advantages over other techniques, including multi-element capability and extremely low detection limits, often in the parts-per-trillion (ppt) range. mdpi.com However, it is susceptible to polyatomic interferences, where ions of different elements or molecules have the same mass-to-charge ratio as the target analyte. osha.gov For cadmium, a notable interference comes from molybdenum oxides. cdc.gov To mitigate these interferences, techniques such as collision/reaction cells or dynamic reaction cells are employed. cdc.govnih.gov Sample preparation for ICP-MS typically involves acid digestion to break down the sample matrix. cdc.govosha.gov

High-Performance Liquid Chromatography (HPLC) for Complex Separation and Identification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating and identifying individual compounds within a complex mixture. mdpi.comresearchgate.net While HPLC itself does not directly detect cadmium, it can be coupled with a detector, such as an ICP-MS, to perform speciation analysis. nih.gov This hyphenated technique, HPLC-ICP-MS, allows for the separation of different cadmium-containing species, such as this compound, from other forms of cadmium or other metal-containing compounds in a sample. nih.gov

For the analysis of metal-containing organic compounds like this compound, reverse-phase HPLC with a C18 column is often used. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The choice of mobile phase and gradient elution program is critical for achieving good separation. mdpi.com An Evaporative Light Scattering Detector (ELSD) can also be used with HPLC for the quantification of non-UV-absorbing compounds like fatty acid esters. mdpi.comresearchgate.net

Radiotracer Techniques for Solubility and Dissolution Studies

Radiotracer techniques provide a highly sensitive method for studying the solubility and dissolution of sparingly soluble salts like this compound. acs.org By using a radioactive isotope of cadmium, such as ¹¹⁵ᵐCd, researchers can trace the movement of cadmium ions from the solid phase into the solution, even at very low concentrations. acs.orgresearchgate.net

In a typical experiment, this compound is synthesized using the radiotracer. The solid is then placed in a solvent, and after a period of equilibration, the radioactivity of the solution is measured. This allows for the direct determination of the amount of this compound that has dissolved. researchgate.net Studies using this technique have determined the solubility of this compound in various aqueous and non-aqueous solvents, as well as its critical micelle concentration (c.m.c.) in different organic solvents. researchgate.net These studies have shown that the solubility of this compound is generally low in both water and many non-aqueous solvents but is significantly higher in alcohols. researchgate.net

Table 2: Solubility of this compound in Various Solvents Determined by Radiotracer Technique

| Solvent System | Critical Micelle Concentration (c.m.c.) | Reference |

|---|---|---|

| Benzene | 3.8 x 10⁻⁵ M | researchgate.net |

| Toluene | 9.0 x 10⁻⁵ M | researchgate.net |

| m-Xylene | 9.8 x 10⁻⁵ M | researchgate.net |

Electrochemical Methods for Cadmium Ion Detection in Complex Matrices

Electrochemical methods offer a sensitive and often portable means of detecting cadmium ions in various, often complex, matrices. who.int These techniques are based on the measurement of electrical properties, such as potential or current, that arise from electrochemical reactions involving the analyte.

Anodic Stripping Voltammetry (ASV) is a particularly sensitive electrochemical technique for the determination of trace metals, including cadmium. mdpi.com The method involves a two-step process. First, cadmium ions in the sample are pre-concentrated by electrodeposition onto a working electrode (e.g., a hanging mercury drop electrode) at a negative potential. In the second step, the potential is scanned in the positive direction, which causes the deposited cadmium to be stripped (oxidized) back into the solution, generating a current peak whose height is proportional to the cadmium concentration. mdpi.com Differential pulse anodic stripping voltammetry (DPASV) is a commonly used variant that enhances sensitivity. mdpi.com

Ion-selective electrodes (ISEs) can also be used for the potentiometric determination of cadmium ions. These electrodes are designed to respond selectively to a particular ion in the presence of other ions. While ISEs for cadmium exist, their selectivity and detection limits may not always be sufficient for all applications, especially in complex matrices where other ions can interfere. who.int

Historical Trajectory and Socio Technological Context of Cadmium Laurate Research

Evolution of Industrial Application and Regulatory Influence on Compound Development

Cadmium laurate, a cadmium salt of lauric acid, historically found its primary industrial application as a heat and light stabilizer for polyvinyl chloride (PVC) and other plastics. nih.govhpa.gov.tw Often used in combination with barium sulfate (B86663) or other metal carboxylates like cadmium stearate (B1226849), it played a crucial role in preventing the degradation of PVC during processing at high temperatures and extending the service life of the final products. nih.govnih.gov The stabilizing effect of cadmium carboxylates, including this compound, led to their increased use in the 1970s and 1980s. wikipedia.org These stabilizers ensured that PVC products maintained good initial color and clarity. nih.gov

The primary function of this compound in PVC was to arrest degradation reactions as they occurred. nih.gov This capability was particularly valuable for outdoor applications such as roofing membranes and window profiles, where materials are exposed to harsh weather conditions. seepvcforum.com The cadmium was incorporated into the polymer matrix, where it was believed to have extremely low leachability. amazonaws.com

However, the industrial use of this compound and other cadmium compounds began to decline significantly in the latter part of the 20th century due to growing concerns over the toxicity of cadmium. nih.govhpa.gov.tw This decline was heavily influenced by the implementation of regulations, particularly in the European Union, aimed at restricting the use of cadmium. nih.govhpa.gov.tw The European Union's Restriction of Hazardous Substances (RoHS) Directive, for example, placed strict limits on the cadmium content in electronics. wikipedia.org

In 2000, the European PVC industry initiated a voluntary commitment to phase out the use of cadmium-based stabilizers, which led to their discontinuation by all members starting in 2001. seepvcforum.com This phase-out was driven by concerns about cadmium's potential to accumulate in the body and its adverse effects on human health and the environment. seepvcforum.com Consequently, cadmium-based stabilizers have been largely replaced by alternatives such as barium-zinc, calcium-zinc, and organo-tin stabilizers. wikipedia.orggoogle.com While these alternatives are considered less toxic, they are not always equivalent to lead or cadmium stabilizers in terms of performance, sometimes offering reduced heat stability at the high temperatures required for processing vinyl halide resins. google.com

The regulatory landscape and health concerns have dramatically shifted the market for cadmium compounds. In 2006, only a small fraction of total cadmium consumption was for stabilizers, a significant drop from its peak usage. wikipedia.org This shift reflects a broader trend of moving away from hazardous materials in industrial applications in favor of safer, though sometimes less effective, alternatives.

Academic Response to Shifts in Application and Environmental Considerations

In response to the declining industrial use of this compound as a PVC stabilizer and the growing environmental and health concerns, the focus of academic research has shifted significantly. While earlier research would have been directed towards optimizing its performance in plastics, contemporary scientific investigation explores its properties for novel applications, particularly in the realm of nanotechnology.

A significant area of modern research involves the use of this compound as a precursor for the synthesis of cadmium-containing nanocrystals, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe). researchgate.netiaea.org These nanocrystals exhibit unique size-tunable photoluminescent properties, making them valuable for applications in optoelectronics, bioimaging, and solar energy. researchgate.net For instance, researchers have highlighted the use of this compound in the synthesis of high-quality CdS quantum dots. acs.org These studies often focus on developing simple, efficient, and environmentally benign synthesis methods. acs.org

The synthesis of these nanocrystals often involves the thermal decomposition of this compound in the presence of a suitable chalcogenide source. researchgate.net Academic studies delve into understanding the molecular mechanisms of nanocrystal formation from cadmium carboxylate precursors to optimize their properties. researchgate.net This includes investigating the role of different solvents and ligands in controlling the size, shape, and crystalline quality of the resulting nanoparticles. acs.org For example, one study demonstrated that fatty alcohols like 1-tetradecanol (B3432657) are excellent solvents for producing defect-free CdS quantum dots from this compound. acs.org

Furthermore, academic research has also explored the use of this compound in the fabrication of Langmuir-Blodgett (LB) films. researchgate.netacs.orgrsc.org These are ultrathin, highly ordered molecular films with potential applications in nanoelectronics and sensor technology. acs.org Studies have investigated the structural and morphological characteristics of this compound and other fatty acid salt films, examining factors like molecular orientation and film stability. researchgate.netrsc.org

The academic community is also actively engaged in addressing the environmental legacy of cadmium use. Research in this area includes studying the environmental fate and transport of cadmium released from various sources and developing remediation strategies. nih.gov There is also a push towards "green synthesis" methods for cadmium nanoparticles, utilizing natural extracts as reducing and stabilizing agents to minimize the use of hazardous chemicals. umsida.ac.idumsida.ac.id This reflects a broader trend in chemistry and materials science towards developing more sustainable and environmentally friendly processes.

Emerging Research Directions and Future Prospects for Cadmium Laurate

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of metal carboxylates, including Cadmium laurate, often involves processes that utilize significant amounts of solvents and energy. Emerging research is focused on developing greener, more sustainable synthetic methodologies that minimize environmental impact. These novel routes are designed to be more atom-efficient, reduce waste, and lower energy consumption.

Key research directions include:

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions. For metal-organic compounds, mechanochemistry offers a rapid and efficient pathway to high-purity products without the need for bulk solvents, thus significantly reducing waste streams. Research guided by theoretical predictions is helping to make this an efficient and green approach for designing materials like metal-organic frameworks (MOFs). iucr.org

Hydrothermal and Solvothermal Methods: While these methods use solvents, research is focused on optimizing conditions to reduce temperatures and pressures, and on using more environmentally benign solvents like water or supercritical fluids (e.g., CO2). These techniques allow for precise control over the crystallization process, yielding nano- or micro-structured materials with tailored morphologies.

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods. This acceleration can lead to substantial energy savings.

These sustainable synthetic strategies are pivotal in reducing the lifecycle environmental impact of this compound production, aligning with the principles of green chemistry.

Advanced Structural Characterization Techniques for Complex Morphologies and Nanoarchitectures

A deep understanding of the structure-property relationship is fundamental to designing new materials. For this compound, particularly in the form of nanostructures or complex coordination polymers, advanced characterization techniques are indispensable for elucidating its morphology, crystal structure, and surface properties. The use of multiple, complementary techniques provides a comprehensive picture of these materials. nih.govresearchgate.net

Commonly employed advanced techniques include:

| Characterization Technique | Information Obtained | Relevance for this compound |

| Single-Crystal X-ray Diffraction (SCXRD) | Provides precise atomic arrangement, bond lengths, and bond angles in a crystalline solid. nih.gov | Determines the definitive crystal structure of new this compound-based coordination polymers or phases. |

| Powder X-ray Diffraction (PXRD) | Used for phase identification, determination of crystallinity, and analysis of crystallite size in polycrystalline materials. nih.gov | Confirms the bulk purity of synthesized this compound and analyzes its crystal structure. researchgate.net |

| Transmission Electron Microscopy (TEM) | Offers high-resolution imaging of the morphology, size, and crystal lattice of nanomaterials at the atomic scale. mdpi.com | Directly visualizes the shape and size of this compound nanoparticles or nanoarchitectures and can identify defects in the crystal structure. mdpi.com |

| Scanning Electron Microscopy (SEM) | Provides information on the surface topography, morphology, and composition of materials at the micro-scale. researchgate.net | Characterizes the surface features and particle shape of microcrystalline this compound powders. |

| Spectroscopic Techniques (FTIR, Raman) | Identifies functional groups and vibrational modes, confirming the coordination between the cadmium ion and the laurate carboxylate group. researchgate.net | Verifies the successful synthesis and coordination structure of the compound. |

These techniques are crucial for linking the synthetic parameters to the final material's structure, which in turn dictates its performance in various applications. nih.govresearchgate.net

Refined Computational Models for Predictive Material Design and Performance Optimization

Computational modeling has become a transformative tool in materials science, enabling researchers to predict material properties and guide experimental efforts, thereby saving time and resources. mdpi.com For this compound, refined computational models are being developed to understand its behavior at the atomic level and to design new materials with tailored functionalities.

Key computational approaches include:

Density Functional Theory (DFT): This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems. DFT calculations can predict a wide range of properties for cadmium compounds, including optimized geometries, bond energies, electronic band gaps, and reaction energetics. acs.orgtandfonline.comresearchgate.net This allows for the screening of potential new structures and the prediction of their stability and reactivity. iucr.orgtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.govacs.org For this compound, MD can simulate its interaction with other molecules, such as polymer chains in PVC, providing insights into its stabilization mechanisms. It can also model the self-assembly of laurate ligands on the surface of cadmium-based nanocrystals. mdpi.commdpi.com

Machine Learning (ML): By training algorithms on large datasets of existing materials, ML models can predict the properties of new, hypothetical compounds based solely on their chemical constituents. nih.govarxiv.org This data-driven approach can rapidly screen vast numbers of potential metal-linker combinations to identify promising candidates for porous this compound-based frameworks with desired guest accessibility for applications in catalysis or separation. nih.govresearchgate.net

These predictive tools are accelerating the materials discovery cycle, moving towards a paradigm of rational design where materials are created with the desired properties from the ground up.

Exploration in Emerging Material Science Fields Beyond Traditional Applications

While this compound has been traditionally used as a heat and light stabilizer for polyvinyl chloride (PVC), current research is exploring its potential in more advanced material science applications. nih.gov This involves leveraging the unique properties of cadmium and the long-chain laurate ligand to create functional materials.

Emerging areas of exploration include:

Precursor for Nanomaterials: this compound can serve as a single-source precursor for the synthesis of cadmium-based nanomaterials, such as cadmium oxide (CdO) or cadmium sulfide (B99878) (CdS) quantum dots. azom.comyoutube.comnih.gov The laurate component can act as a capping agent during synthesis, controlling the size and shape of the resulting nanoparticles, which have potential applications in electronics and optoelectronics. acs.org

Functional Coordination Polymers: Drawing inspiration from the broader field of metal-organic frameworks (MOFs), researchers are investigating Cadmium (II)-carboxylate based coordination polymers for various functions. mdpi.com By selecting appropriate organic linkers, it is possible to create porous this compound frameworks. These materials are being explored for:

Catalysis: The Lewis acid character of the Cd(II) centers can be utilized for heterogeneous catalysis in various organic reactions. mdpi.com

Sensing: The luminescence properties of some cadmium coordination polymers can be quenched or enhanced in the presence of specific analytes, making them potential candidates for chemical sensors. mdpi.comacs.org

Gas Storage: The porous nature of these frameworks could allow for the selective adsorption and storage of gases. mdpi.com

These new frontiers represent a significant shift from this compound's passive role as a stabilizer to an active component in functional advanced materials.

Design of Sustainable Alternatives and Circular Economy Approaches in this compound-Related Technologies

The environmental and health concerns associated with cadmium have been a major driver for research into sustainable alternatives and circular economy principles, particularly in the plastics industry where this compound has been used.

Development of Sustainable Alternatives: A significant research effort is directed towards replacing cadmium-based stabilizers with safer, more environmentally friendly alternatives. nih.gov The focus is on developing additives that offer comparable or superior performance without the associated toxicity. Key areas of innovation include:

Bio-based Stabilizers: Additives derived from renewable resources, such as plant-origin compounds, are being investigated as natural stabilizers for polymers. alliedmarketresearch.commdpi.com

Biodegradable Metal Soaps: Research into biodegradable stearates and other metal soaps aims to reduce the long-term environmental footprint of these additives. alapolystabs.comnimbasia.com Calcium and zinc stearates are common, less toxic alternatives. researchgate.net

Circular Economy Approaches: The presence of toxic additives like this compound complicates the recycling of PVC and other plastics. oaepublish.comipen.org In a circular economy model, where materials are reused and recycled rather than discarded, such "legacy additives" pose a significant challenge, as they can be re-introduced into new products. emerald.vcservice.gov.uk Research in this area focuses on:

Improved Sorting and Separation: Developing advanced technologies to identify and separate plastics containing hazardous additives from the recycling stream. emerald.vc

Additive Removal: Investigating chemical or physical processes to extract legacy additives from the polymer matrix during recycling.

Design for Recycling: A forward-looking approach that involves designing additives that are either benign or can be easily removed or deactivated at the end of the product's life, facilitating safer recycling loops.

This focus on sustainability is crucial for mitigating the environmental legacy of cadmium-containing materials and enabling a safer, more circular plastics economy.

Q & A

Basic: What are the established protocols for synthesizing cadmium laurate with high purity?

Methodological Answer:

this compound is typically synthesized via metathesis reactions between cadmium salts (e.g., CdCl₂) and sodium laurate. To ensure purity:

- Use stoichiometric ratios (1:2 Cd²⁺:laurate) in aqueous or ethanol solutions under controlled pH (8–10) to minimize side reactions .

- Purify the product via repeated recrystallization in non-polar solvents (e.g., hexane) and characterize using FTIR (to confirm carboxylate coordination at ~1540 cm⁻¹) and elemental analysis .

- Document solvent selection, temperature, and reaction time to ensure reproducibility .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR : Identifies carboxylate binding modes (bridging vs. chelating) via shifts in asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretches .

- XRD : Confirms crystallinity and lattice parameters; compare with databases (e.g., ICDD PDF-4+) .

- TGA/DSC : Assess thermal stability (decomposition onset ~200–250°C for PVC stabilizers) .

- HPLC/MS : Detects residual lauric acid or cadmium impurities; use C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Sample purity : Impurities (e.g., unreacted lauric acid) lower decomposition temperatures. Validate purity via elemental analysis and HPLC .

- Experimental conditions : Use standardized heating rates (e.g., 10°C/min in N₂ atmosphere) and calibrate instruments with reference materials (e.g., indium for DSC) .

- Data interpretation : Apply kinetic models (e.g., Kissinger method) to differentiate decomposition mechanisms. Cross-validate with FTIR post-thermal treatment to identify degradation byproducts .

Advanced: What strategies mitigate cadmium exposure risks during experimental handling?

Methodological Answer:

- Containment : Use fume hoods with ≥100 ft/min airflow and double-glove systems (nitrile under neoprene) .

- Waste management : Neutralize cadmium residues with Na₂CO₃ before disposal; avoid acidic conditions to prevent Cd²⁺ leaching .

- Monitoring : Regularly test lab surfaces for contamination using atomic absorption spectroscopy (detection limit ≤1 ppm) .

Basic: How does this compound’s coordination geometry influence its efficacy as a PVC stabilizer?

Methodological Answer:

- Bridging vs. chelating modes : Bridging carboxylates enhance thermal stability by forming polymeric networks that scavenge HCl during PVC degradation. Confirm via FTIR (νₐₛ-νₛ < 200 cm⁻¹ indicates bridging) .

- Comparative studies : Test against cadmium stearate; laurate’s shorter chain length may reduce compatibility with PVC matrices, requiring plasticizer optimization .

Advanced: How can computational modeling predict this compound’s interaction with polymer matrices?

Methodological Answer:

- DFT calculations : Model Cd²⁺-carboxylate binding energies (B3LYP/6-311+G(d,p)) to predict stability .

- MD simulations : Simulate diffusion of laurate in PVC using OPLS-AA forcefields; correlate with experimental TGA data to validate .

- Limitations : Address forcefield inaccuracies for heavy metals by hybrid QM/MM approaches .

Basic: What are the ethical and reproducibility standards for publishing this compound research?

Methodological Answer:

- Data transparency : Provide raw XRD/TGA files as supplementary material. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Reproducibility : Detail synthetic protocols per ACS Guidelines (e.g., solvent volumes ±5%, triplicate measurements) .

- Ethics : Disclose funding sources and cadmium waste disposal protocols to comply with institutional safety reviews .

Advanced: How to design experiments evaluating this compound’s environmental impact?

Methodological Answer:

- Leaching studies : Simulate landfill conditions (pH 4–9, 25–40°C) and quantify Cd²⁺ release via ICP-MS .

- Ecotoxicity assays : Use Daphnia magna or algal cultures; compare LC₅₀ values with regulatory thresholds (e.g., EPA’s 0.015 mg/L for Cd) .

- Lifecycle analysis : Track laurate biodegradation pathways using GC-MS to identify persistent metabolites .

Basic: What are the key discrepancies between academic and industrial literature on this compound applications?

Methodological Answer:

- Academic focus : Mechanistic studies on stabilization efficiency (e.g., HCl scavenging rates) .

- Industrial patents : Often omit synthetic details (e.g., catalyst traces) for proprietary reasons. Cross-reference with open datasets (e.g., PubChem) to fill gaps .

- Validation : Replicate patent claims (e.g., "unexpected stability") using controlled lab conditions .

Advanced: How to address conflicting data on this compound’s biocompatibility in cross-disciplinary studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.